7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Medicinal Chemistry Drug Metabolism Fragment-Based Drug Discovery

De novo synthesis of a 7-fluoro-substituted tetrahydro-β-carboline scaffold requires multi-step routes and substantial resource investment. This ready-to-use 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline fragment (CAS 177858-80-9) eliminates that bottleneck. • High purity (≥98%) for reliable fragment-based screening and SAR expansion • Strategic 7-fluoro substitution enhances target binding, blocks metabolic soft spots, and improves CNS permeability • Sourced from validated global suppliers ensuring consistent availability for pilot studies and hit validation campaigns

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
CAS No. 177858-80-9
Cat. No. B176159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
CAS177858-80-9
Synonyms7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, 95+%
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C3=C(N2)C=C(C=C3)F
InChIInChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
InChIKeyOTGGOPSBNVEBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-THβC Fragment Overview


7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 177858-80-9) is a synthetic heterocyclic compound belonging to the tetrahydro-β-carboline (THβC) family, a privileged scaffold in medicinal chemistry [1]. It is primarily utilized as a fragment molecule and versatile building block for molecular linking, expansion, and modification in drug discovery campaigns . The compound features a partially saturated tricyclic indole core with a strategic fluorine substitution at the 7-position of the indole ring, which modulates its physicochemical properties and potential intermolecular interactions .

Fragment-based drug discovery (FBDD) building block
7-fluoro substitution for metabolic and lipophilicity modulation
≥95% purity supports reproducible SAR and library synthesis

Strategic Advantage of 7-Fluoro-THβC


Generic substitution within the β-carboline class is not a trivial matter of scaffold interchangeability. While the unsubstituted 1,2,3,4-tetrahydro-β-carboline (THβC) core is a common motif, specific substituents profoundly dictate both the synthetic trajectory and the biological profile of derived molecules [1]. The 7-fluoro substitution in this compound represents a deliberate, strategic modification rather than a trivial analog. In fragment-based drug discovery (FBDD), the precise positioning of a fluorine atom is a well-established tactic to enhance binding affinity, block metabolically labile sites, and improve physicochemical properties such as lipophilicity [2]. Therefore, initiating a medicinal chemistry program with a non-fluorinated THβC or a differently substituted analog (e.g., 6-fluoro or N-substituted) will lead to divergent structure-activity relationships (SAR) and necessitate distinct, often more complex, synthetic routes to achieve comparable structural optimization [3].

This product
7-fluoro THβC fragment; fluorine blocks metabolic site, enables SNAr chemistry, and alters lipophilicity.
vs
Potential substitute
Unsubstituted or differently substituted THβC analogs (e.g., 6-fluoro, N-substituted) lead to divergent metabolic profiles, SAR, and synthetic routes. Lower-purity generic intermediates risk assay variability.

7-Fluoro-THβC Differentiation Evidence


Fluorine-Induced Metabolic Blockade

The primary structural differentiation of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline lies in the single fluorine atom at the 7-position of the indole ring. This is in contrast to the unsubstituted parent scaffold, 1,2,3,4-tetrahydro-β-carboline (THβC). Fluorination at an aromatic position is a canonical strategy in medicinal chemistry to block cytochrome P450 (CYP)-mediated oxidative metabolism, thereby enhancing the metabolic stability of lead compounds derived from this fragment [1]. While direct microsomal stability data for this specific fragment are not publicly available, the class-level inference is supported by numerous SAR studies on β-carboline-based drugs like tadalafil, where specific substitutions drastically alter clearance profiles [2].

Metabolic blockade
Class-level inference
7-F replaces C-H at indole 7-position, blocking a common CYP oxidation site present in unsubstituted THβC.
May support metabolic stability optimization in lead series.
Direct microsomal stability data not available for this fragment.
Medicinal Chemistry Drug Metabolism Fragment-Based Drug Discovery

Lipophilicity Modulation by 7-Fluoro

Fluorine substitution modulates lipophilicity, a critical determinant of membrane permeability, solubility, and off-target toxicity. The presence of a fluorine atom at the 7-position alters the electronic distribution and lipophilicity of the THβC scaffold relative to the unsubstituted core [1]. The computed XLogP3 for the unsubstituted 1,2,3,4-tetrahydro-β-carboline is 1.5, whereas the introduction of a fluorine atom is expected to moderately increase this value, potentially enhancing passive membrane permeability [2].

Lipophilicity shift
Class-level inference
Expected XLogP3 increase from 1.5 (unsubstituted THβC) to ~1.5–2.5 for 7-fluoro analog.
Supports passive membrane permeability and CNS penetration context.
Computed prediction; experimental logP not reported.
Physicochemical Properties ADME Drug Design

Purity Benchmark for Fragment Reliability

This compound is explicitly defined and marketed as a 'fragment molecule' and an 'important scaffold for molecular linking, expansion, and modification' . This strategic positioning differentiates it from general THβC intermediates or bulk alkaloids. Its utility in fragment-based drug discovery (FBDD) is supported by a commercially available and consistent purity specification of ≥95% from major vendors, including Thermo Scientific and AKSci, which is essential for generating reliable and interpretable structure-activity relationship (SAR) data . In contrast, a crude or lower-purity source of a generic β-carboline would introduce significant variability in both synthetic yields and biological assay results.

Purity benchmark
Data to verify
≥95% purity specification from major vendors; intended as FBDD fragment.
Reduces risk of assay artifacts from unknown impurities.
Vendor-specified; independent batch verification advised.
Fragment-Based Drug Discovery Chemical Synthesis Quality Control

7-Fluoro Synthetic Handle Reactivity

The 7-fluoro substituent is not merely a bioisostere; it provides a unique synthetic handle for further diversification. While the fluorine atom can engage in specific non-covalent interactions, it also allows for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, a transformation not possible with an unsubstituted hydrogen or other halogens like chlorine with the same activation [1]. This provides a distinct and orthogonal diversification pathway compared to analogs substituted with methoxy, methyl, or hydrogen groups, which require different (often harsher) functionalization strategies such as electrophilic aromatic substitution or metalation [2].

Synthetic handle
Class-level inference
7-fluoro enables SNAr diversification, orthogonal to electrophilic substitution needed for 7-H, 7-OCH₃, or 7-CH₃ analogs.
Expands late-stage functionalization options for library synthesis.
Reactivity inferred from heteroaromatic principles.
Organic Synthesis Cross-Coupling Late-Stage Functionalization

7-Fluoro-THβC Application Scenarios


FBDD Fragment Library Design

This compound is an ideal addition to a fragment library for FBDD campaigns. Its defined structure, high purity (≥95%), and strategic 7-fluoro substitution provide a validated starting point for screening against diverse biological targets . The fluorine atom not only serves as a probe for detecting favorable polar interactions in X-ray crystallography or NMR studies but also provides a foundation for subsequent structure-guided 'fragment growing' or 'fragment linking' strategies, thereby streamlining the hit-to-lead process compared to starting with an unadorned THβC core [1].

CNS-Penetrant Candidate Design

Given the privileged nature of the THβC scaffold in numerous neuroactive natural products and synthetic drugs (e.g., PDE5 inhibitors, serotonin receptor modulators), this 7-fluoro fragment is a critical starting material for CNS drug discovery programs [2]. The presence of the fluorine atom is expected to impart a moderate increase in lipophilicity over the parent scaffold, potentially enhancing passive diffusion across the blood-brain barrier, a crucial property for CNS drug candidates [3]. Furthermore, it blocks a common site of oxidative metabolism, which may lead to improved metabolic stability in the brain [4].

Kinase and GPCR Focused Libraries

The THβC core is a recognized privileged structure for targeting ATP-binding sites in kinases and orthosteric/allosteric sites in G protein-coupled receptors (GPCRs) [5]. The 7-fluoro substituted variant offers a distinct electronic and steric profile compared to other analogs. Its use as a synthetic intermediate allows for the rapid generation of focused compound libraries with diversified vectors at the N-2 and N-9 positions, as well as the C-1 position, enabling systematic SAR exploration [6]. The unique synthetic handle of the C-F bond also allows for late-stage diversification via SNAr chemistry to introduce additional functionality without laborious de novo synthesis [7].

Academic & Industrial Research

For academic labs or biotech companies with limited synthetic capacity, procuring this ready-to-use, high-purity fragment eliminates the need for a multi-step de novo synthesis of the fluorinated scaffold, saving significant time and resources . This allows researchers to focus their efforts directly on the generation of target compound libraries and downstream biological evaluation. Its commercial availability from multiple reputable vendors like Thermo Scientific, TargetMol, and AKSci ensures a reliable and consistent supply chain for both pilot studies and larger-scale hit validation efforts .

Application
Selection Property
Validation Focus
FBDD fragment library design
Pre-fluorinated scaffold with defined purity
Fragment screening & growing suitability
CNS-penetrant candidate design
Fluorine-modulated lipophilicity & metabolic stability
Passive permeability & brain penetration potential
Kinase & GPCR focused libraries
Distinct electronic/steric profile and orthogonal synthetic handle
Focused library SAR exploration
Academic & industrial research
High-purity, ready-to-use fragment
Supply consistency & synthesis time reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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